molecular formula C19H16N2O2 B2765475 3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole CAS No. 956168-85-7

3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole

Cat. No.: B2765475
CAS No.: 956168-85-7
M. Wt: 304.349
InChI Key: SIYXSCKFVHSFBQ-QPJJXVBHSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole is a chemical reagent intended for research applications. The compound features a benzodioxole group, a structural motif present in a number of biologically active molecules cited in scientific literature . This specific subunit is often investigated in medicinal chemistry for its potential role in enhancing the properties of pharmacologically active compounds. Researchers may find this reagent valuable as a building block for developing novel molecular entities, particularly in the synthesis of more complex structures with potential biological activity. The presence of the (E)-3-phenylprop-2-enyl (cinnamyl) group further adds to its utility as an intermediate in organic synthesis and drug discovery efforts. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-2-5-15(6-3-1)7-4-11-21-12-10-17(20-21)16-8-9-18-19(13-16)23-14-22-18/h1-10,12-13H,11,14H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYXSCKFVHSFBQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution with benzodioxole: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction.

    Introduction of the phenylprop-2-enyl group: This step can be carried out using a Heck reaction, where the pyrazole is coupled with a phenylprop-2-enyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazole ring or the phenylprop-2-enyl group, potentially yielding dihydropyrazoles or saturated alkyl chains.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyrazole ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyrazoles.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant antioxidant activity. For example, a study demonstrated that derivatives of pyrazole showed potent radical scavenging abilities against various free radicals, including DPPH and superoxide radicals . The mechanism involves enhancing the activity of antioxidant enzymes and reducing lipid peroxidation.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. A series of novel compounds were synthesized and evaluated for their ability to inhibit inflammatory responses in vivo. The results indicated that specific substitutions on the pyrazole ring enhanced the anti-inflammatory potency .

Synthesis and Evaluation of Pyrazole Derivatives

A study published in the International Journal of Pharmaceutical Sciences Review and Research focused on synthesizing 2-(5-substituted-1H-pyrazol-3-yl) naphthalen-1-ol derivatives. These compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results showed that electron-donating groups increased the anti-inflammatory effects compared to electron-withdrawing groups .

Novel Pyrazoline Derivatives

Another investigation involved the design and biological evaluation of novel pyrazoline derivatives as antioxidants and inhibitors of 15-lipoxygenase (15-LOX). The synthesized compounds exhibited significant antioxidant activities and were effective in inhibiting 15-LOX, suggesting their potential as therapeutic agents for conditions related to oxidative stress .

Summary of Applications

ApplicationDescriptionReferences
Antioxidant ActivityExhibits significant radical scavenging properties; enhances antioxidant enzyme activity
Anti-inflammatory EffectsDemonstrates potent anti-inflammatory activity in various models
Potential Drug DevelopmentServes as a scaffold for synthesizing new derivatives with improved bioactivity

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Fluorinated Aryl Substituents

Compounds 13 , 14 , and 15 from Molecules (2015) are pyrazole analogs substituted with fluorinated hydroxyphenyl-ethenyl groups. Key differences include:

  • Synthesis : These derivatives are synthesized via cyclocondensation of fluorinated diketones, followed by recrystallization or chromatography, whereas the target compound likely involves alkylation of a pyrazole precursor .
  • Spectroscopic Data : ¹⁹F-NMR signals (e.g., δ = -137.8 ppm for 13 ) distinguish fluorinated analogs from the target compound, which lacks fluorine .

Table 1: Comparison of Pyrazole Derivatives

Compound Molecular Formula Molar Mass (g/mol) Key Substituents pKa Synthesis Method
Target Compound C₁₉H₁₆N₂O₂ 304.34 Benzodioxole, (E)-propenyl 1.51 Alkylation/Pyrazole cyclization
Compound 13 C₁₇H₁₃FN₂O₂ 296.30 3-Fluoro-4-hydroxyphenyl N/A Cyclocondensation
Compound 14 C₁₇H₁₂F₂N₂O₂ 314.29 2,4-Difluoro-3-hydroxyphenyl N/A Chromatographic purification
Benzodioxole-Containing Chalcones

Chalcones like (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one (CAS: 19152-39-7) share the benzodioxole motif but differ in core structure (α,β-unsaturated ketone vs. pyrazole). Key contrasts include:

  • Reactivity: Chalcones undergo Michael additions or cyclizations (e.g., to cyclohexenones ), while pyrazoles are more resistant to nucleophilic attack.
  • Applications: Chalcones exhibit nonlinear optical (NLO) properties , whereas pyrazoles are explored for bioactivity (e.g., antimicrobial ).
  • Spectral Data: Chalcones show strong UV absorption (λmax ~300 nm) due to the enone system, absent in the pyrazole derivative .

Table 2: Chalcones vs. Target Compound

Property Target Compound Chalcone (3-Bromo Derivative)
Core Structure Pyrazole α,β-unsaturated ketone
Molecular Formula C₁₉H₁₆N₂O₂ C₁₆H₁₁BrO₃
Melting Point N/A 393–395 K
Synthetic Yield Not reported 82%
Key Application Potential medicinal agent NLO materials
DihydroPyrazole Derivatives

5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (compound 1 in ) is a dihydropyrazole with reduced aromaticity compared to the target compound. Differences include:

  • Synthesis : Formed via cyclization of chalcones with hydrazine, contrasting with the alkylation route for the target compound .

Structural and Functional Insights

  • Substituent Impact : Fluorine in pyrazoles (13–15 ) increases metabolic stability, while bromine in chalcones augments molecular polarizability for NLO applications.
  • Synthetic Challenges : Target compound synthesis lacks reported yields, whereas chalcones achieve >80% yields via base-catalyzed Aldol condensation .

Research Implications

  • Medicinal Chemistry : Pyrazole derivatives (target compound, 13–15 ) warrant evaluation for kinase inhibition or antimicrobial activity.
  • Materials Science: Chalcones dominate NLO studies, but pyrazoles with extended conjugation (e.g., target compound) could offer novel electronic properties.

Biological Activity

3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H12O3
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 644-34-8
  • IUPAC Name : (E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Antioxidant Properties

Research indicates that compounds containing the benzodioxole moiety exhibit significant antioxidant activity. For instance, studies have shown that derivatives of benzodioxole can scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HT29 (Colon Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Inhibition of proliferation

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various models. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Study on Antioxidant and Anticancer Effects

A recent study evaluated the antioxidant and anticancer effects of this compound in a mouse model. The results indicated a significant reduction in tumor size and an increase in survival rates among treated mice compared to controls. The study concluded that the compound's ability to reduce oxidative stress contributed to its anticancer efficacy .

Clinical Relevance

In a clinical context, compounds similar to this compound have been investigated for their potential use in combination therapies for cancer treatment. Preliminary results suggest that when combined with conventional chemotherapeutics, this compound enhances therapeutic efficacy while reducing side effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.
  • Modulation of Signaling Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.

Q & A

Basic: What are the common synthetic routes for preparing 3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of hydrazone intermediates with appropriate carbonyl precursors. For example:

  • Hydrazone Cyclization : Reacting (E)-3-phenylprop-2-enal with hydrazine derivatives forms the pyrazole core. A modified approach uses FeCl₃ and tert-butyl hydroperoxide (TBHP) as catalysts for regioselective cyclization .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling can introduce the benzodioxole moiety to pre-functionalized pyrazoles .
    Optimization Tips :
    • Solvent polarity (e.g., DMF for polar intermediates, ethanol for cyclization) impacts reaction kinetics and yield .
    • Temperature control (80–120°C) minimizes side reactions during cyclization .

Basic: How is the structural characterization of this compound performed, and what key spectral data are observed?

Methodological Answer:

  • X-ray Crystallography : Provides precise bond lengths and angles. For analogous pyrazoles, triclinic crystal systems (e.g., P1 space group) with unit cell parameters a = 10.228 Å, b = 11.018 Å, c = 12.604 Å are reported .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons from benzodioxole appear at δ 6.8–7.2 ppm, while the (E)-3-phenylprop-2-enyl group shows trans-coupled vinyl protons (J = 16 Hz) at δ 6.3–6.7 ppm .
    • ¹³C NMR : The pyrazole C-3 (bearing benzodioxole) resonates at δ 155–160 ppm due to conjugation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533.41 for ferrocene analogs) confirm stoichiometry .

Basic: What are the reactivity patterns of the pyrazole core in this compound under different conditions?

Methodological Answer:

  • Electrophilic Substitution : The pyrazole ring undergoes nitration or halogenation at the C-4 position due to electron-donating substituents at C-3 .
  • Olefin Functionalization : The (E)-3-phenylprop-2-enyl group participates in Diels-Alder reactions or epoxidation with m-CPBA .
  • Benzodioxole Reactivity : The methylenedioxy group is stable under acidic conditions but cleaved by strong bases (e.g., NaOH/EtOH) to form catechol derivatives .

Advanced: How do structural modifications (e.g., substituent position, steric effects) influence biological activity in related pyrazole derivatives?

Methodological Answer:

  • Substituent Effects :
    • Benzodioxole vs. Phenyl : Benzodioxole enhances anticonvulsant activity in rodent models due to improved blood-brain barrier penetration .
    • Alkyl Chain Length : Longer chains (e.g., propargyl vs. ethyl) in thiazolidinone hybrids reduce antimicrobial efficacy due to steric hindrance .
  • Case Study : Pyrazoles with electron-withdrawing groups (e.g., -NO₂) at C-5 show 2–3× higher COX-2 inhibition than unsubstituted analogs .

Advanced: What computational methods are used to predict electronic properties and reaction pathways for this compound?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~4.5 eV) and charge distribution. The benzodioxole ring acts as an electron donor, stabilizing the pyrazole core .
  • Molecular Docking : AutoDock Vina simulates binding to γ-aminobutyric acid (GABA) receptors, identifying key hydrogen bonds with Ser205 and Tyr157 residues .
  • MD Simulations : AMBER force fields assess stability in lipid bilayers, revealing preferential orientation of the (E)-3-phenylprop-2-enyl group toward hydrophobic regions .

Advanced: How can mechanistic studies resolve contradictions in reported catalytic systems for pyrazole synthesis?

Methodological Answer:

  • Contradiction : FeCl₃/TBHP vs. Pd(PPh₃)₄/K₃PO₄ systems yield divergent regioselectivity.
  • Mechanistic Insight :
    • FeCl₃/TBHP : Radical-mediated pathways favor 1,3-substitution .
    • Palladium Catalysis : Oxidative addition/transmetallation directs coupling to C-5 .
  • Resolution Strategy :
    • Use deuterium labeling to track proton transfer steps.
    • Compare kinetic isotope effects (KIE) between systems .

Advanced: What analytical challenges arise in distinguishing diastereomers or tautomers of this compound?

Methodological Answer:

  • Tautomerism : Pyrazole NH tautomerism (1H vs. 2H forms) complicates NMR analysis. Use DMSO-d₆ to slow exchange and resolve NH signals .
  • Diastereomers : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers of ferrocene-containing analogs, with retention times differing by 2–3 minutes .
  • Crystallographic Tricks : Heavy-atom derivatives (e.g., SeMet substitution) enhance phasing for X-ray studies of minor tautomers .

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